Beta-Carotene

Descripción

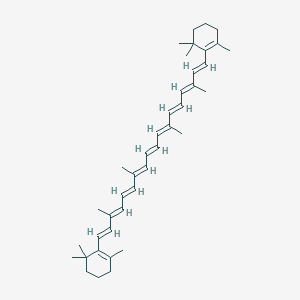

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHQHLEOONYIE-JLTXGRSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020253 | |

| Record name | beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to brownish-red crystals or crystalline powder, Red, brownish-red or purple-violet crystals or crystalline powder (colour varies according to extraction solvent used and conditions of crystallisation), Deep purple or red solid; [Merck Index], Solid | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | beta-Carotene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

633-577ºC, 654.00 to 657.00 °C. @ 760.00 mm Hg | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °C; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkalies, SOL IN FAT SOLVENTS, Soluble in acetone, Soluble in vegetable oils, For more Solubility (Complete) data for BETA-CAROTENE (7 total), please visit the HSDB record page., 0.6 mg/mL | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.00 at 20 °C/20 °C | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deep purple, hexagonal prisms from benzene and methanol, Red, rhombic, almost square leaflets from petroleum ether; dil soln are yellow, CRYSTALLINE FORM APPEARS DEEP ORANGE OR COPPER-COLORED, Red-brown hexagonal prisms from benzene and methanol | |

CAS No. |

7235-40-7 | |

| Record name | β-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7235-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beta carotene [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta Carotene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.,.beta.-Carotene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01YAE03M7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176-184ºC, 183 °C (evacuated tube), 183 °C | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Beta Carotene

Fundamental Precursor Pathways

The biosynthesis of beta-carotene, like all isoprenoids, relies on the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgpnas.org Two distinct and independent pathways are responsible for the synthesis of these fundamental precursors in plants: the Mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. wikipedia.orgnih.gov

Mevalonate (MVA) Pathway

The MVA pathway primarily operates in the cytosol and peroxisomes of plant cells. metwarebio.comresearchgate.net It begins with the universal precursor acetyl-CoA. metwarebio.comwikipedia.org A series of enzymatic reactions leads to the formation of (R)-mevalonate, which is then further processed to yield IPP. wikipedia.org

The key steps of the MVA pathway are as follows:

Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed by the enzyme acetyl-CoA acetyltransferase to form acetoacetyl-CoA. metwarebio.com

HMG-CoA synthesis: Acetoacetyl-CoA then condenses with another molecule of acetyl-CoA, a reaction catalyzed by HMG-CoA synthase, to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comwikipedia.org

Mevalonate production: HMG-CoA is subsequently reduced to (R)-mevalonate by the enzyme HMG-CoA reductase. This step is a major rate-limiting step in the MVA pathway. wikipedia.org

Phosphorylation steps: Mevalonate undergoes two successive phosphorylation steps, catalyzed by mevalonate kinase and phosphomevalonate kinase, to form mevalonate-5-pyrophosphate. Each step consumes one molecule of ATP. metwarebio.comwikipedia.org

Decarboxylation to IPP: Finally, mevalonate-5-pyrophosphate is decarboxylated by the enzyme mevalonate-5-pyrophosphate decarboxylase, yielding isopentenyl pyrophosphate (IPP) and consuming a third molecule of ATP. metwarebio.comwikipedia.org IPP can then be reversibly isomerized to DMAPP by the enzyme isopentenyl diphosphate (B83284) isomerase. researchgate.net

| Step | Substrate | Enzyme | Product |

| 1 | 2x Acetyl-CoA | Acetyl-CoA acetyltransferase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-pyrophosphate |

| 6 | Mevalonate-5-pyrophosphate | Mevalonate-5-pyrophosphate decarboxylase | Isopentenyl pyrophosphate (IPP) |

2-C-Methyl-D-erythritol-4-phosphate (MEP) Pathway

The MEP pathway, also known as the mevalonate-independent pathway, occurs in the plastids of plant cells and is the primary source of IPP and DMAPP for carotenoid biosynthesis. wikipedia.orgaocs.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P). nih.govyoutube.com

The sequential reactions of the MEP pathway are outlined below:

DXP formation: The pathway starts with the condensation of pyruvate and G3P, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov

MEP synthesis: DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) through a reduction and rearrangement reaction catalyzed by DXP reductoisomerase (MEP synthase). This is the first committed step of the pathway. nih.govechelon-inc.com

CDP-ME formation: MEP reacts with cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by MEP cytidylyltransferase to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). youtube.comechelon-inc.com

Phosphorylation: The 2-hydroxy group of CDP-ME is phosphorylated by ATP, a reaction mediated by CDP-ME kinase, to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P). nih.gov

Cyclic diphosphate formation: CDP-ME2P is then converted to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) by MEcDP synthase, with the release of cytidine monophosphate (CMP). nih.gov

HMBDP synthesis: The cyclic diphosphate is reductively opened by HMBDP synthase to form (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBDP). nih.gov

IPP and DMAPP formation: In the final step, HMBDP reductase converts HMBDP into a mixture of IPP and DMAPP. wikipedia.orgnih.gov

| Step | Substrate(s) | Enzyme | Product |

| 1 | Pyruvate + Glyceraldehyde-3-phosphate | DXP synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | DXP | DXP reductoisomerase (MEP synthase) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | MEP + CTP | MEP cytidylyltransferase | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | CDP-ME + ATP | CDP-ME kinase | 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) |

| 5 | CDP-ME2P | MEcDP synthase | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |

| 6 | MEcDP | HMBDP synthase | (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBDP) |

| 7 | HMBDP | HMBDP reductase | Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) |

Core Enzymatic Steps in Beta-Carotene Formation

Following the synthesis of IPP and DMAPP, the core pathway of beta-carotene biosynthesis begins. This involves the formation of a 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP), which is the substrate for the first committed step in carotenoid synthesis. aocs.org GGPP synthase catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to produce GGPP. aocs.org

Phytoene (B131915) Synthase Activity and Phytoene Production

The first committed and major rate-limiting step in the carotenoid biosynthetic pathway is catalyzed by the enzyme phytoene synthase (PSY). researchgate.netnih.govasm.org This enzyme mediates the head-to-head condensation of two molecules of GGPP to form the first C40 carotenoid, 15-cis-phytoene (B30313). nih.govresearchgate.net The reaction is a two-step process that proceeds via the intermediate prephytoene pyrophosphate. wikipedia.org Phytoene synthase activity is highly regulated at both the transcriptional and post-transcriptional levels and is a critical control point for the total flux of metabolites into the carotenoid pathway. nih.govresearchgate.net The enzyme requires Mn²⁺ as a cofactor for its activity. nih.govwikipedia.org In many plants, PSY is encoded by a small gene family, with different isoforms showing organ-specific or stress-induced expression patterns. researchgate.net For instance, in tomato, the PSY1 isoform is primarily responsible for carotenoid production in ripening fruit, while PSY2 is more active in photosynthetic tissues. researchgate.net

Phytoene Desaturation Mechanisms

The colorless 15-cis-phytoene molecule undergoes a series of desaturation and isomerization reactions to form the red-colored, all-trans-lycopene. nih.gov This process introduces a series of conjugated double bonds, which form the chromophore responsible for the pigment's color. In plants and cyanobacteria, this conversion requires at least four separate enzymes. aocs.orgfrontiersin.org

Phytoene Desaturase (PDS): The first two desaturation steps are catalyzed by phytoene desaturase. PDS introduces two double bonds into 15-cis-phytoene to produce 9,15,9'-tri-cis-ζ-carotene. researchgate.netwikipedia.org This reaction is coupled with the isomerization of two existing double bonds from trans to cis. wikipedia.org

ζ-Carotene Isomerase (Z-ISO): The product of PDS, 9,15,9'-tri-cis-ζ-carotene, is then isomerized by ζ-carotene isomerase to 9,9'-di-cis-ζ-carotene. researchgate.netfrontiersin.org

ζ-Carotene Desaturase (ZDS): This enzyme introduces two more double bonds into the ζ-carotene backbone, converting 9,9'-di-cis-ζ-carotene into 7,9,7',9'-tetra-cis-lycopene (prolycopene). aocs.orgoup.com

Carotenoid Isomerase (CRTISO): Finally, the carotenoid isomerase catalyzes the isomerization of the cis double bonds in prolycopene (B1248880) to yield the final product, all-trans-lycopene. aocs.org

In contrast, bacteria and fungi often utilize a single enzyme, CrtI, to convert phytoene directly to all-trans-lycopene through four sequential desaturation steps. frontiersin.orgwikipedia.org

Lycopene (B16060) Cyclase Enzymes and Beta-Ionone (B89335) Ring Formation

The formation of all-trans-lycopene represents a critical branch point in the carotenoid pathway. nih.govaocs.org The subsequent cyclization of the linear lycopene molecule determines which type of carotenoid will be produced. Beta-carotene is formed by the action of lycopene β-cyclase (LCYB), which introduces a β-ionone ring at both ends of the lycopene molecule. aocs.orgfrontiersin.orgnih.gov

Subsequent Hydroxylase Reactions and Zeaxanthin Synthesis

The biosynthesis of xanthophylls from β-carotene is initiated by hydroxylation reactions, a critical step that introduces oxygen-containing functional groups onto the carotene backbone. The primary product of this process is zeaxanthin, which is formed through the enzymatic action of β-carotene hydroxylase (BCH). nih.govelsevierpure.com This enzyme facilitates the addition of a hydroxyl group to the 3 and 3' positions on each of the two β-ionone rings of the β-carotene molecule. nih.gov

In plants, this conversion is catalyzed by two distinct classes of enzymes: the non-heme, di-iron hydroxylases (BCH) and the heme-containing cytochrome P450-type hydroxylases (CYP97). nih.gov For example, in the model plant Arabidopsis thaliana, both types of enzymes contribute to β-ring hydroxylation. The non-heme hydroxylases are encoded by the BCH1 and BCH2 genes, while the heme-type enzymes include CYP97A3. geneticagraria.itresearchgate.net The coordinated action of these enzymes ensures the efficient conversion of β-carotene into zeaxanthin. Zeaxanthin is not only a vital pigment but also serves as a key precursor for the synthesis of other essential xanthophylls, such as violaxanthin (B192666) and neoxanthin, and the plant hormone abscisic acid (ABA). nih.gov

Table 1: Enzymatic Conversion of Beta-Carotene to Zeaxanthin

| Enzyme | Substrate | Product | Function |

|---|

Comparative Biosynthesis across Biological Domains

Plant Carotenogenesis

In plants, the entire carotenoid biosynthetic pathway is localized within plastids, such as chloroplasts in green tissues and chromoplasts in fruits and flowers. frontiersin.orgnih.gov The enzymes required for this pathway are encoded by nuclear genes and are subsequently imported into these organelles. nih.gov The biosynthesis process begins with precursors derived from the methylerythritol 4-phosphate (MEP) pathway, which supplies the basic C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). oup.com

A primary point of regulation for the entire pathway is the enzyme phytoene synthase (PSY). frontiersin.orgresearchgate.net PSY catalyzes the first committed step in carotenogenesis: the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to produce the C40 compound, phytoene. nih.gov Due to its role as a major rate-limiting enzyme, PSY activity is tightly controlled at multiple levels, including transcription, post-transcription, and protein stability, allowing the plant to modulate carotenoid production in response to various developmental and environmental signals. frontiersin.orgnih.gov For instance, different isoforms of PSY are expressed in different tissues; in tomato, PSY1 is the predominant form in ripening fruit chromoplasts, whereas PSY2 is primarily active in the chloroplasts of green tissues. frontiersin.org Feedback mechanisms also contribute to regulation; research has shown that a blockage in the pathway, such as the inhibition of lycopene cyclase, can lead to the upregulation of earlier pathway genes like PSY. oup.com

Genetic and molecular studies in model plant systems have been instrumental in dissecting the β-carotene biosynthetic pathway.

Arabidopsis thaliana : As a well-established genetic model, Arabidopsis has been crucial for identifying the genes and enzymes of the carotenoid pathway. nih.gov In Arabidopsis, the pathway branches at the cyclization of lycopene. The enzyme lycopene β-cyclase (LCY-B) produces two β-rings to form β-carotene, while the coordinated action of LCY-B and lycopene ε-cyclase (LCY-E) forms one β-ring and one ε-ring to produce α-carotene. nih.govslu.se The analysis of mutants has clarified enzyme functions; for example, mutants deficient in LCY-E activity accumulate higher levels of β-carotene. slu.se Further research using mutant combinations, such as the chy1chy2cyp97a3 triple mutant, has demonstrated a complete blockage of β-carotene hydroxylation, confirming the roles of specific hydroxylase enzymes. geneticagraria.it

Solanum lycopersicum (Tomato) : The tomato serves as an excellent model for studying carotenoid biosynthesis in a fruit-ripening context, particularly the differentiation of chloroplasts into carotenoid-storing chromoplasts. nih.govoup.com During ripening, gene expression patterns shift to favor the massive accumulation of lycopene, which constitutes about 90% of the total carotenoids in ripe wild-type fruit, with β-carotene making up 5–10%. nih.gov The discovery and characterization of specific genes have provided significant insights. For instance, the Beta (B) gene encodes a chromoplast-specific lycopene β-cyclase (CYC-B) that, when highly expressed, significantly elevates the fruit's β-carotene content. nih.gov Tomatoes possess multiple gene copies for key enzymatic steps, including at least two lycopene β-cyclases (LCY-B and CYC-B) and two β-carotene hydroxylases (CrtR-b1 and CrtR-b2), indicating that gene duplication has played a role in the evolution of specialized carotenoid pathways in fruit and flowers. oup.comresearchgate.net

Table 2: Key Enzymes in Beta-Carotene Biosynthesis in Plant Models

| Enzyme | Gene (Tomato) | Gene (Arabidopsis) | Function in Pathway |

|---|---|---|---|

| Phytoene Synthase | PSY1, PSY2 | PSY | First committed, rate-limiting step |

| Lycopene β-Cyclase | LCY-B, CYC-B | LCY-B | Cyclization of lycopene to form β-rings |

| Lycopene ε-Cyclase | LCY-E | LCY-E | Cyclization of lycopene to form ε-rings |

Microbial Carotenogenesis

Fungi represent a diverse and important source of carotenoids, with several species being utilized for industrial production. The biosynthetic pathway in many β-carotene-producing fungi is streamlined, often involving a bifunctional enzyme that combines phytoene synthase and lycopene cyclase activities. nih.gov

Yarrowia lipolytica : This oleaginous yeast is not a natural producer of carotenoids but has become a powerful chassis for metabolic engineering due to its ability to provide a high flux of the precursor acetyl-CoA. nih.govfrontiersin.org High-yield production of β-carotene has been successfully achieved by introducing a set of heterologous genes, typically crtE (GGPP synthase), crtI (phytoene desaturase), and crtYB (a bifunctional phytoene synthase/lycopene cyclase). nih.govresearchgate.net Further optimization strategies have focused on overexpressing key enzymes in the native mevalonate (MVA) pathway to boost the supply of precursors. researchgate.net High levels of β-carotene accumulation can induce cellular stress, leading to a morphological change from a yeast to a mycelial form; engineering the yeast to maintain its unicellular form has been shown to further enhance production titers. nih.gov Through these combined engineering approaches, fed-batch fermentations have achieved β-carotene titers as high as 7.6 g/L. nih.gov

Blakeslea trispora : This zygomycete fungus is a primary industrial source for natural β-carotene. mdpi.comwikipedia.org Its carotenoid production is uniquely regulated by a sexual interaction between two compatible mating types (+ and -). nih.gov This interaction stimulates the synthesis of trisporic acids, which act as hormones to dramatically upregulate the carotenoid biosynthetic pathway. wikipedia.orgnih.gov The key enzymes are encoded by two genes: carRA, which encodes the bifunctional phytoene synthase/lycopene cyclase, and carB, which encodes phytoene dehydrogenase. nih.gov In addition to hormonal regulation, environmental factors such as blue light can also induce the transcription of these carotenogenic genes. frontiersin.org The process yields a product that is predominantly all-trans-β-carotene. inchem.org

Neurospora crassa : This ascomycete fungus is a classical model organism for studying photobiology and the regulation of carotenoid biosynthesis. smujo.id While the main carotenoid in N. crassa is the C35 apocarotenoid neurosporaxanthin, the fungus also synthesizes β-carotene as a key intermediate. nih.govresearchgate.net The pathway involves the al-2 gene, encoding a phytoene synthase/lycopene cyclase, and the al-1 gene, encoding a phytoene desaturase. nih.govsmujo.id Carotenogenesis is strongly induced by light and occurs most actively in the asexual spores, known as conidia. researchgate.net

Table 3: Comparative Features of Fungal Beta-Carotene Biosynthesis Systems

| Feature | Yarrowia lipolytica | Blakeslea trispora | Neurospora crassa |

|---|---|---|---|

| Natural Producer | No | Yes | Yes (as intermediate) |

| Key Genes | Heterologous (crtE, crtI, crtYB) | carRA, carB | al-2, al-1 |

| Primary Regulation | Metabolic Engineering | Sexual interaction (trisporic acids), Light | Light |

| Production System | Engineered high-density fermentation | Co-cultivation of mating types | Model for pathway regulation |

Table of Mentioned Compounds

| Compound Name |

|---|

| Abscisic acid |

| Acetyl-CoA |

| Alpha-carotene (B108777) |

| Beta-Carotene |

| Dimethylallyl diphosphate (DMAPP) |

| Gamma-carotene |

| Geranylgeranyl diphosphate (GGPP) |

| Isopentenyl diphosphate (IPP) |

| Lycopene |

| Neoxanthin |

| Neurosporaxanthin |

| Phytoene |

| Trisporic acids |

| Violaxanthin |

Bacterial Biosynthetic Systems (e.g., Escherichia coli, Pantoea ananatis)

The biosynthesis of β-carotene in non-carotenogenic bacteria like Escherichia coli is achieved through the introduction of heterologous genes from carotenoid-producing organisms. proquest.commedcraveonline.com E. coli is a favored host for this purpose due to its well-understood genetics, rapid growth, and established fermentation technologies. proquest.comfrontiersin.org The core strategy involves engineering E. coli to express the necessary enzymes that convert central metabolites into β-carotene.

The biosynthetic pathway typically begins with the endogenous 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in E. coli, which produces the isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). medcraveonline.com To channel these precursors towards β-carotene, a set of carotenogenic genes is introduced. A common gene cluster used for this purpose originates from bacteria like Pantoea ananatis (formerly Erwinia uredovora). This cluster includes:

crtE: Encodes for geranylgeranyl diphosphate (GGPP) synthase, which converts farnesyl pyrophosphate (FPP) to GGPP. tandfonline.comnih.gov

crtB: Encodes for phytoene synthase, which catalyzes the condensation of two GGPP molecules to form phytoene. tandfonline.comnih.gov

crtI: Encodes for phytoene desaturase, which introduces double bonds into phytoene to produce lycopene. tandfonline.comnih.gov

crtY: Encodes for lycopene β-cyclase, which converts lycopene into β-carotene. tandfonline.comnih.gov

In Pantoea ananatis itself, these carotenoid biosynthetic genes are often located in a gene cluster, for instance, as a single transcript (crtEXYIB) with crtZ transcribed independently. nih.govresearchgate.net This natural organization has been leveraged for heterologous expression in E. coli. Researchers have successfully reassembled these genes to produce specific carotenoids, demonstrating the modularity of the pathway. nih.gov For example, expressing crtE and crtB leads to phytoene accumulation, while adding crtI results in lycopene, and further including crtY yields β-carotene. nih.gov

Engineered E. coli strains have demonstrated significant potential for β-carotene production. For instance, by co-expressing an optimized MEP pathway with genes from Bacillus subtilis and Abies grandis, alongside the β-carotene synthesis genes from Erwinia herbicola, a genetically modified E. coli strain accumulated 3.2 g/L of β-carotene in fed-batch fermentation. researchgate.net Another study achieved a production of 2,579.1 mg/L in a 5-L bioreactor by deleting the yjgB gene and overexpressing nadK in an engineered E. coli strain. researchgate.net

Algal Biosynthetic Systems (e.g., Dunaliella salina)

Dunaliella salina, a unicellular green microalga, is renowned for its remarkable capacity to accumulate massive amounts of β-carotene, which can constitute up to 10% of its dry weight. frontiersin.orgnih.gov This makes it a primary natural source for commercial β-carotene production. frontiersin.org The accumulation of β-carotene in D. salina is a response to various stress conditions, including high light intensity, high salinity, and nutrient limitation (particularly nitrogen). frontiersin.orgfrontiersin.org

Unlike the classical mevalonate (MVA) pathway, β-carotene biosynthesis in D. salina proceeds via the novel glyceraldehyde 3-phosphate/pyruvate pathway, which is also known as the MEP pathway. nih.gov This pathway is more efficient for producing the C5 isoprenoid unit, isopentenyl diphosphate (IPP), which is the fundamental precursor for carotenoid synthesis. nih.gov

The key genes involved in the β-carotene synthesis pathway of D. salina have been identified and are highly similar to those found in higher plants. nih.gov These include genes encoding for geranylgeranyl diphosphate synthase (GGPS), phytoene synthase (PSY), phytoene desaturase (PDS), ζ-carotene isomerase (ZISO), ζ-carotene desaturase (ZDS), carotenoid isomerase (CRTISO), and lycopene β-cyclase (LYCB). nih.gov The expression of these genes is significantly upregulated under stress conditions, leading to the overproduction and accumulation of β-carotene. frontiersin.org For example, under high salt stress, the β-carotene content per cell in D. salina can increase significantly. frontiersin.org

Reactive oxygen species (ROS) have been identified as key signaling molecules that trigger the enhanced biosynthesis of β-carotene under stress. frontiersin.org Moderate levels of hydrogen peroxide (H₂O₂), a type of ROS, have been shown to increase β-carotene content and yield in D. salina cultures. frontiersin.org

Strategies for Genetic and Metabolic Engineering of Beta-Carotene Biosynthesis

To enhance the production of β-carotene in microbial systems, various genetic and metabolic engineering strategies have been developed and implemented. These approaches aim to optimize the biosynthetic pathway, increase the supply of precursors, and ensure efficient conversion to the final product.

Gene Overexpression and Pathway Optimization

A primary strategy to boost β-carotene production is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. frontiersin.org In the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (encoded by dxs) is often a rate-limiting step. mdpi.com Overexpression of dxs has been shown to significantly increase carotenoid production in E. coli. mdpi.com Similarly, in organisms utilizing the MVA pathway, such as the yeast Yarrowia lipolytica, overexpressing genes like HMG1 (encoding a truncated HMG-CoA reductase) and GGS1 (encoding GGPP synthase) has led to substantial improvements in β-carotene yield. mdpi.comnih.gov

Increasing the copy number of the core carotenogenic genes (crtE, crtB, crtI, crtY) is another effective approach. nih.gov This ensures that the enzymatic machinery is not a bottleneck in the pathway. For example, in Y. lipolytica, increasing the copy numbers of carB (phytoene dehydrogenase) and carRP (bifunctional phytoene synthase/lycopene cyclase) from Mucor circinelloides significantly enhanced β-carotene production. nih.gov In potato, tuber-specific overexpression of a bacterial mini-pathway consisting of CrtB, CrtI, and CrtY resulted in a 3600-fold increase in β-carotene content. plos.org

The table below summarizes the impact of overexpressing key genes on β-carotene production in different host organisms.

| Host Organism | Overexpressed Gene(s) | Fold Increase in β-Carotene | Reference |

| Yarrowia lipolytica | carB, carRP, GGS1, HMG, ERG13 | 24-fold | nih.gov |

| Saccharomyces cerevisiae | Truncated HMGR | 2.2-fold | mdpi.com |

| Escherichia coli | dxs | 3.5-fold (total carotenoids) | mdpi.com |

| Potato (tuber) | CrtB, CrtI, CrtY | 3600-fold | plos.org |

| Soybean (seed) | Capsicum phytoene synthase, Pantoea carotene desaturase | 62-fold (total carotenoids) | nih.gov |

Metabolic Flux Redirection for Enhanced Accumulation

Metabolic flux redirection involves channeling precursor metabolites away from competing pathways and towards the desired β-carotene biosynthetic pathway. A key precursor for isoprenoid synthesis is acetyl-CoA. In many organisms, acetyl-CoA is also a building block for fatty acids and sterols. By inhibiting these competing pathways, more acetyl-CoA can be made available for β-carotene production. nih.gov

For instance, in the fungus Mucor circinelloides, the use of inhibitors like cerulenin (B1668410) (to block fatty acid synthesis) and ketoconazole (B1673606) (to block ergosterol (B1671047) synthesis) successfully redirected metabolic flux towards the mevalonate pathway, resulting in a 157% increase in β-carotene production compared to the unoptimized medium. nih.govnih.gov

Codon Adaptation and Gene Integration Techniques

The efficiency of protein translation can be a significant bottleneck when expressing heterologous genes. Codon usage bias refers to the fact that different organisms prefer different codons for the same amino acid. wikipedia.org When genes from one organism (e.g., a bacterium) are expressed in another (e.g., a yeast or plant), differences in codon preference can lead to low expression levels.

Codon adaptation, or codon optimization, involves modifying the DNA sequence of a gene to match the codon usage of the host organism without altering the amino acid sequence of the protein. elsevierpure.com This strategy has been successfully employed to enhance the expression of carotenogenic genes and thereby increase β-carotene production. In a study using Yarrowia lipolytica, codon-adapted CarRA and CarB genes from Blakeslea trispora were used to establish a baseline β-carotene producing strain, which was then further optimized. nih.govgenscript.com In another example, codon optimization of a synthetic gene linking phytoene synthase (Psy) and carotene desaturase (CrtI) for expression in rice resulted in a 4-fold increase in β-carotene levels compared to the non-optimized version. elsevierpure.com

Gene integration techniques, where the biosynthetic genes are inserted directly into the host's chromosome, can offer more stable and predictable expression compared to plasmid-based systems. nih.gov Integrating codon-adapted genes into the genome of Y. lipolytica was a key step in developing a strain that could produce 1.7 g/L of β-carotene. nih.govnih.gov

Promoter and Terminator Engineering for Expression Control

Promoters and terminators are crucial regulatory elements that control the level of gene transcription. nih.gov Engineering these elements provides a powerful tool for fine-tuning the expression of each gene in the β-carotene biosynthetic pathway to achieve optimal metabolic flux. nih.gov

Using a library of promoters with different strengths allows for the creation of various expression profiles for the pathway genes. researchgate.net This combinatorial approach can help identify the optimal expression levels for each enzyme, balancing the pathway and maximizing product yield. For example, a promoter library was used to tune the expression of lycopene cyclase (crtY), which led to improved β-carotene production in E. coli. researchgate.net In yeast, the development of bifunctional terminator-promoter elements has been shown to improve the efficiency of pathway construction and increase the yield of related carotenoids like lycopene. nih.gov

Similarly, terminators can influence mRNA stability and translation efficiency, thereby affecting protein levels. nih.gov The selection of appropriate promoter-terminator combinations is a key strategy for achieving precise control over gene expression and has been shown to provide a wide range of expression strengths. nih.gov This level of control is essential for complex metabolic engineering projects aimed at the high-level production of compounds like β-carotene.

Metabolism and Biotransformation of Beta Carotene

Oxidative Cleavage Pathways

The breakdown of beta-carotene occurs through two main enzymatic pathways: symmetric and asymmetric cleavage. These pathways are catalyzed by distinct enzymes, resulting in different sets of products.

Symmetric Cleavage by Beta-Carotene 15,15'-Monooxygenase (BCMO1/BCO1)

The primary pathway for vitamin A production from beta-carotene is through symmetric cleavage, a reaction catalyzed by the enzyme Beta-Carotene 15,15'-Monooxygenase, also known as BCMO1 or BCO1. mdpi.commybiosource.comwikigenes.org This enzyme targets the central 15,15' double bond of the beta-carotene molecule. mdpi.comresearchgate.netresearchgate.net The oxidative cleavage at this central point results in the formation of two molecules of retinaldehyde, which is commonly known as retinal. mdpi.commybiosource.comresearchgate.net This enzymatic conversion is considered the first and most critical step in the synthesis of vitamin A from dietary provitamin A carotenoids. wikigenes.org

The BCMO1 enzyme is a dioxygenase that utilizes molecular oxygen to break the beta-carotene chain. mybiosource.comwikipedia.org It is predominantly found in the small intestine and liver, the primary sites for beta-carotene absorption and metabolism. wikigenes.orgwikipedia.org The efficiency of this conversion can be influenced by genetic factors, with certain polymorphisms in the BCMO1 gene affecting the enzyme's activity levels. cambridge.org

Asymmetric Cleavage by Beta-Carotene 9',10'-Dioxygenase (BCO2)

In addition to the central cleavage pathway, beta-carotene can undergo asymmetric or eccentric cleavage. This reaction is catalyzed by the enzyme Beta-Carotene 9',10'-Dioxygenase (BCO2), also referred to as BCDO2. mdpi.comnih.govbiomol.com Unlike BCMO1, which is located in the cytoplasm, BCO2 is found in the inner mitochondrial membrane. nih.gov

BCO2 specifically targets the 9',10' double bond of the beta-carotene molecule. researchgate.netnih.govqmul.ac.uk The cleavage at this position yields one molecule of β-apo-10'-carotenal and one molecule of β-ionone. mdpi.comresearchgate.netnih.gov BCO2 exhibits a broader substrate specificity compared to BCMO1 and can cleave other carotenoids as well. nih.govuniprot.org This pathway is considered an alternative route for carotenoid metabolism, producing a different set of bioactive compounds. nih.gov

Formation and Characterization of Apocarotenoid Metabolites

The cleavage of beta-carotene, whether symmetric or asymmetric, results in the formation of a class of compounds known as apocarotenoids. nih.govresearchgate.netbiorxiv.org Retinal, the product of BCMO1 action, is technically β-apo-15-carotenal. researchgate.netnih.gov The asymmetric cleavage by BCO2 produces β-apo-10'-carotenal. researchgate.netnih.gov

Beyond these primary enzymatic products, a variety of other apocarotenoids can be formed. These can arise from the cleavage of other double bonds within the beta-carotene molecule, a process that can be catalyzed by other enzymes or occur non-enzymatically through oxidative stress. researchgate.netnih.govresearchgate.net Long-chain apocarotenoids such as β-apo-8'-carotenal, β-apo-12'-carotenal, and β-apo-14'-carotenal have been identified in various natural sources. nih.gov Short-chain products like β-ionone are also significant metabolites. nih.gov The diverse array of apocarotenoids highlights the complexity of beta-carotene degradation.

| Cleavage Enzyme | Cleavage Position | Primary Products |

| Beta-Carotene 15,15'-Monooxygenase (BCMO1/BCO1) | 15,15' (Central) | 2 molecules of Retinal (β-apo-15-carotenal) |

| Beta-Carotene 9',10'-Dioxygenase (BCO2) | 9',10' (Asymmetric) | 1 molecule of β-apo-10'-carotenal and 1 molecule of β-ionone |

Subsequent Biotransformation of Apocarotenoids

The apocarotenoids formed from the initial cleavage of beta-carotene are not end-products. They undergo further metabolic conversions to form a range of other biologically active molecules.

Enzymatic Oxidation to Retinoic Acid

A crucial subsequent biotransformation is the oxidation of retinal (β-apo-15-carotenal) to retinoic acid. mdpi.comresearchgate.net This conversion is carried out by members of the aldehyde dehydrogenase 1 (ALDH1) family of enzymes, also known as retinaldehyde dehydrogenases (RALDH). mdpi.comresearchgate.net Retinoic acid is a potent signaling molecule that regulates the transcription of hundreds of target genes by binding to nuclear receptors. researchgate.net

Similarly, other β-apocarotenals generated through eccentric cleavage can also be oxidized to their corresponding β-apocarotenoic acids. researchgate.netnih.govphysiology.org This oxidation is likely catalyzed by the large family of aldehyde dehydrogenases present in mammalian tissues. nih.gov

Other Metabolite Derivatizations

Beyond oxidation to carboxylic acids, apocarotenoids can undergo other metabolic modifications. For instance, β-apocarotenals can be reduced to their corresponding alcohols, β-apocarotenols, by aldehyde reductases and alcohol dehydrogenases. researchgate.netnih.gov These apocarotenols can then be esterified. researchgate.netnih.gov

Other derivatizations can also occur, such as glycosylation and glutathionylation, which have been observed in plant metabolism of apocarotenoids. nih.govnih.gov These modifications can alter the solubility, stability, and biological activity of the apocarotenoid metabolites. The diverse pathways of apocarotenoid derivatization underscore the complex metabolic fate of beta-carotene beyond its role as a vitamin A precursor.

| Initial Apocarotenoid | Biotransformation | Resulting Metabolite(s) |

| Retinal (β-apo-15-carotenal) | Oxidation | Retinoic Acid |

| β-apo-carotenals | Oxidation | β-apo-carotenoic acids |

| β-apo-carotenals | Reduction | β-apo-carotenols |

| β-apo-carotenols | Esterification | β-apo-carotenyl esters |

Degradation Mechanisms of Beta Carotene

Oxidative Degradation Processes

The polyene chain of beta-carotene is the principal site of oxidative attack, resulting in a complex mixture of degradation products. The mechanisms of oxidation can be broadly categorized into autoxidation, free radical-mediated degradation, and reactions involving singlet oxygen.

Autoxidation Pathways

Autoxidation of beta-carotene is a self-initiated process that occurs in the presence of molecular oxygen. cdnsciencepub.com This process is characterized by two main pathways: oxygen addition leading to copolymerization and oxidative cleavage resulting in smaller, volatile compounds. cdnsciencepub.comresearchgate.net The reaction is understood to be autocatalytic, as evidenced by sigmoidal oxygen uptake curves, and can be accelerated by radical initiators. mdpi.com

The initial steps of autoxidation are thought to involve the direct, partially reversible reaction between oxygen and the beta-carotene molecule, which also contributes to trans-to-cis isomerization. cdnsciencepub.com The primary products formed during the early stages of autoxidation include 5,6-epoxy-β-carotene, 15,15'-epoxy-β-carotene, various diepoxides, and a series of β-apo-carotenals and β-carotenones. mdpi.comcirad.fr As the oxidation progresses, these initial products can further degrade into shorter-chain carbonyl compounds and oligomeric materials. cirad.fr

A significant finding in the study of beta-carotene autoxidation is the predominance of oxygen copolymerization, which leads to the formation of a high-molecular-weight product. cdnsciencepub.comresearchgate.net This product, termed OxC-beta, has an empirical formula of C40H60O15 and is composed mainly of beta-carotene oxygen copolymers, along with minor amounts of norisoprenoid compounds. cdnsciencepub.comresearchgate.net

Free Radical-Mediated Degradation

The antioxidant capacity of beta-carotene stems from its ability to interact with and neutralize free radicals, particularly peroxyl radicals. nih.gov This interaction, however, also leads to the degradation of the beta-carotene molecule. The mechanism involves the addition of a peroxyl radical to the conjugated polyene system, forming a resonance-stabilized carbon-centered radical. tandfonline.com This radical can then react further, either with another peroxyl radical to form a stable, non-radical product or with oxygen to create a beta-carotene-peroxyl radical, propagating the oxidative chain reaction. tandfonline.com

The degradation of beta-carotene by free radicals results in a variety of products. Random cleavage of the carotenoid molecule is considered a primary mechanism, leading to the formation of apo-carotenoids. nih.gov Studies involving the thermolysis of azo initiators to generate peroxyl radicals have identified 5,6-epoxy-β-carotene and 15,15'-epoxy-β-carotene as major degradation products. nih.gov The formation of these epoxides is proposed to occur via a peroxyl radical adduct. nih.gov Other identified products from free radical-mediated oxidation include various aldehydes and ketones. acs.org

Research has also identified two main classes of products from the reaction of beta-carotene with free radicals: substitution products and addition products. acs.org Substitution products arise from hydrogen transfer from the polyene chain followed by radical recombination, while addition products result from the sequential addition of radicals to the polyene. acs.org

Singlet Oxygen Quenching and Subsequent Reactivity

Beta-carotene is an exceptionally efficient quencher of singlet oxygen (¹O₂), a highly reactive form of oxygen. acs.org This quenching can occur through two pathways: a physical pathway and a chemical pathway. The predominant physical pathway involves an energy transfer process where singlet oxygen is returned to its ground triplet state (³O₂) and the beta-carotene molecule is excited to its triplet state, which then returns to the ground state, releasing the energy as heat. acs.org

While physical quenching is the major route, a less efficient chemical reaction can also occur, leading to the degradation of the beta-carotene molecule. acs.org The reaction of beta-carotene with singlet oxygen can produce various oxidation products, including 5,8-endoperoxide and 5,6-epoxide. tandfonline.com The formation of these products serves as indirect evidence of the chemical quenching of singlet oxygen by beta-carotene. nih.gov

The efficiency of singlet oxygen quenching by carotenoids is related to the length of their conjugated double bond system, with longer chains exhibiting better quenching ability. nih.govmdpi.com While beta-carotene is a potent quencher, other carotenoids like lycopene (B16060) have been shown to be even more efficient in certain environments. mdpi.com

Isomerization Kinetics and Thermodynamics

Beta-carotene can exist as various geometric isomers, with the all-trans form being the most stable and abundant in nature. physchemres.org However, exposure to heat can induce the conversion of the all-trans isomer to its cis (or Z) isomers, such as 9-cis, 13-cis, and 15-cis-β-carotene. cirad.fr This isomerization is a reversible process, and upon prolonged heating, an equilibrium state is reached between the different isomers. nih.gov

The kinetics of this isomerization have been studied under various conditions. Thermal processing of carrot puree and carrot-in-oil emulsions has shown that the isomerization follows a fractional conversion model. nih.govacs.orgnih.gov The rate of isomerization is temperature-dependent, and the activation energies for these reactions have been determined. For instance, in an olive oil/carrot emulsion, the activation energy for the isomerization of total beta-carotene was estimated to be between 70.5 and 75.0 kJ/mol. acs.orgnih.gov In contrast, a study on carrot puree reported a much lower activation energy of 11 kJ/mol, suggesting a lower sensitivity of the isomerization rate to temperature in that specific matrix. nih.gov

Thermodynamic studies have established the relative stabilities of the different isomers. Theoretical calculations indicate that the all-trans-isomer is energetically more stable than the Z-isomers. physchemres.org The relative free energies of the isomers have been determined to be in the order of all-trans < 13-cis < 9-cis < 13,13′-di-cis < 9,13-di-cis ≈ 15-cis < 13,15-di-cis. acs.org The formation of the 9Z-isomer has been identified as the slowest interconversion. physchemres.org

| Matrix | Isomerization Reaction | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Olive Oil/Carrot Emulsion | Total Isomerization | 70.5 - 75.0 | acs.org, nih.gov |

| Carrot Puree | Overall Isomerization | 11 | nih.gov |

Characterization of Degradation Products

The degradation of beta-carotene yields a diverse array of chemical compounds, with epoxides and hydroxylated derivatives being prominent among them.

Epoxy- and Hydroxy-Beta-Carotene Formation

The formation of epoxy- and hydroxy-beta-carotene derivatives is a common outcome of beta-carotene degradation, particularly through oxidative pathways. researchgate.net During heating, the oxidation of beta-carotene can lead to the formation of epoxy- and hydroxy-β-carotene alongside cleavage products. researchgate.net

The oxidation of beta-carotene with molecular oxygen has been shown to produce β-carotene-5,6-monoepoxide and the corresponding 5,8-monoepoxide as initial products. mdpi.com Free radical-mediated oxidation also contributes significantly to the formation of epoxides. For example, the reaction of beta-carotene with peroxyl radicals generated from the thermolysis of an azo compound resulted in 5,6-epoxy-β-carotene and 15,15'-epoxy-β-carotene as major products. nih.gov The proposed mechanism for this involves the addition of a peroxyl radical to the C-5 position of the beta-ionone (B89335) ring, followed by an intramolecular homolytic substitution (SHi) at either C-6 or C-8 to yield the 5,6-epoxide or 5,8-epoxide, respectively. mdpi.com

In addition to monoepoxides, diepoxides are also formed during beta-carotene oxidation. mdpi.com The formation of these epoxy compounds is often accompanied by the generation of other degradation products, such as apo-carotenals and apo-carotenones. researchgate.net

| Degradation Product | Formation Pathway | Reference |

|---|---|---|

| 5,6-epoxy-β-carotene | Autoxidation, Free Radical-Mediated Oxidation | researchgate.net, nih.gov, mdpi.com |

| 5,8-epoxy-β-carotene | Autoxidation | mdpi.com |

| 15,15'-epoxy-β-carotene | Free Radical-Mediated Oxidation | nih.gov, mdpi.com |

| Diepoxides | Autoxidation | mdpi.com |

Apocarotenones and Apocarotenals as Cleavage Products

The oxidative cleavage of beta-carotene at double bonds other than the central 15,15' position is known as eccentric cleavage. mdpi.comnih.gov This process results in the formation of a series of compounds known as β-apocarotenals and β-apocarotenones, which are characterized by shorter polyene chains. nih.govresearchgate.net

The specific apocarotenoids formed depend on which double bond is cleaved. For instance, cleavage at the 9',10' double bond, a reaction catalyzed by the enzyme β-carotene 9',10'-dioxygenase (BCO2), yields β-apo-10'-carotenal and β-ionone. mdpi.comresearchgate.netresearchgate.net Other eccentric cleavage products that have been identified from beta-carotene degradation include β-apo-8'-carotenal, β-apo-12'-carotenal, and β-apo-14'-carotenal. nih.govnih.gov The formation of β-apo-13-carotenone has also been observed in various studies, including in incubations with rat intestinal mucosa homogenates. nih.govnih.gov

These apocarotenals can be further metabolized in biological systems. They can be reduced to their corresponding alcohols (β-apocarotenols) or oxidized to form β-apocarotenoic acids. researchgate.netresearchgate.net The generation of these cleavage products is not exclusively enzymatic; they can also be formed through non-enzymatic chemical oxidation. mdpi.comresearchgate.net For example, treating beta-carotene with potassium permanganate (B83412) (KMnO₄) generates a portfolio of apocarotenals. nih.gov

Table 1: Common Apocarotenal and Apocarotenone Cleavage Products of Beta-Carotene

Volatile Compound Generation

In addition to the longer-chain apocarotenals, the degradation of beta-carotene also produces a variety of smaller, more volatile compounds. rsc.org These molecules, often norisoprenoids, are significant contributors to the aroma of foods like tea and wine and flowers. scielo.brsci-hub.se

Key volatile products generated from beta-carotene include β-ionone, β-cyclocitral, dihydroactinidiolide (B95004) (DHA), and 5,6-epoxy-β-ionone. rsc.orgnih.gov The formation of these compounds can be induced by factors like heat, light, and oxidation. sci-hub.se For example, thermal degradation of beta-carotene in a vacuum at high temperatures can produce aromatic hydrocarbons such as toluene (B28343), m-xylene, and 2,6-dimethylnaphthalene. pnas.org

In aqueous model systems designed to simulate food processing, temperature is a major factor influencing the rate of beta-carotene degradation and the subsequent formation of volatile compounds. sci-hub.se Studies on dried sweet potatoes have shown that the generation of volatiles like β-ionone, β-cyclocitral, DHA, and 5,6-epoxy-β-ionone increases during storage, with temperature significantly affecting the rate of degradation. rsc.org For instance, 90% of the initial beta-carotene was lost within 54 days at 40°C. nih.gov The formation of these volatiles is also influenced by oxygen levels and water activity. nih.gov

Table 2: Volatile Compounds Generated from Beta-Carotene Degradation

Enzymatic and Non-Enzymatic Degradation in Biological and Model Systems

The breakdown of beta-carotene can occur through two distinct pathways: enzymatic and non-enzymatic degradation. Both mechanisms are relevant in biological systems and can be studied using various model systems. nih.govacs.org

Enzymatic degradation is a specific process catalyzed by enzymes known as carotenoid cleavage dioxygenases (CCOs). biorxiv.org In mammals, two key enzymes are responsible for beta-carotene cleavage. mdpi.com β-carotene 15,15'-dioxygenase (BCO1) performs central cleavage at the 15,15' double bond to produce two molecules of retinal. mdpi.comresearchgate.net β-carotene 9',10'-dioxygenase (BCO2) catalyzes eccentric cleavage at the 9',10' double bond to yield β-apo-10'-carotenal and β-ionone. mdpi.comresearchgate.net Studies using rat liver and intestinal homogenates have demonstrated the enzymatic conversion of beta-carotene into retinal and retinol, confirming the central cleavage pathway. mdpi.comgefree.org.nz Other enzymes, such as lipoxygenases and peroxidases, can also contribute to the enzymatic degradation of carotenoids, leading to multiple unspecific apocarotenoids like β-cyclocitral and β-ionone. biorxiv.org

Non-enzymatic degradation occurs through chemical processes, primarily oxidation, driven by factors like heat, light, and reactive oxygen species. mdpi.combiorxiv.org This type of degradation is less specific than enzymatic cleavage and can result in a wider array of products because the attack can occur randomly along the polyene chain. mdpi.com This process, also known as autoxidation, is accelerated by radical initiators and inhibited by antioxidants. mdpi.com In plant-based foods, especially dried products, non-enzymatic degradation is a significant pathway. For example, studies on non-green Arabidopsis callus revealed that beta-carotene is highly susceptible to non-enzymatic degradation, while linear carotenes are more resistant. acs.org Co-oxidation, where beta-carotene is degraded as a consequence of lipid peroxidation, is another non-enzymatic mechanism. The fatty acylperoxy radicals generated during lipid oxidation can attack the beta-carotene molecule, leading to its cleavage.

Analytical Methodologies for Beta Carotene Research

Spectroscopic Quantification and Identification

Spectroscopic methods are fundamental tools for the rapid quantification and structural identification of beta-carotene. These techniques rely on the interaction of electromagnetic radiation with the molecule, providing distinct spectral fingerprints.

Ultraviolet-Visible (UV-VIS) Spectrophotometry

Ultraviolet-Visible (UV-VIS) spectrophotometry is a widely used and convenient method for the quantitative analysis of beta-carotene. acs.org The principle behind this technique lies in the extensive system of conjugated double bonds in the beta-carotene molecule, which absorbs light strongly in the visible region of the electromagnetic spectrum, specifically between 400 and 500 nm. preprints.orgresearchgate.net This absorption of blue-green light is what gives beta-carotene its characteristic orange color, as it reflects yellow and red light. researchgate.net

The analysis involves dissolving the beta-carotene extract in a suitable organic solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). The choice of solvent can slightly shift the λmax, but it typically falls within the 450 to 459 nm range. acs.orgresearchgate.net For instance, in acetone (B3395972), the λmax is observed around 453 nm, while in hexane (B92381) and ethanol (B145695), it is approximately 450 nm and 449 nm, respectively. acs.orgmdpi.com The concentration of beta-carotene in a sample is then determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations. researchgate.netchromsystems.com This method has been validated for its linearity, accuracy, and precision in various studies. acs.orgresearchgate.net

Table 1: Maximum Absorbance (λmax) of Beta-Carotene in Various Solvents This table is interactive. Click on the headers to sort the data.

| Solvent | λmax (nm) | Source(s) |

|---|---|---|

| Acetone | 453-454 | acs.orgmdpi.com |

| Hexane | 450-453 | mdpi.comaip.org |

| Ethanol | 449 | mdpi.com |

| Diethyl Ether | 450 | researchgate.net |

| Chloroform | 462 | researchgate.net |

Table 2: Example of UV-VIS Method Validation Parameters for Beta-Carotene Quantification This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Linearity Range | 0.1 - 12 µg/mL | In acetone | acs.org |

| Correlation Coefficient (R²) | 0.999 | In acetone | acs.org |

| Limit of Detection (LOD) | 0.034 µg/mL | In acetone | acs.org |

| Limit of Quantitation (LOQ) | 0.1 µg/mL | In acetone | acs.org |

| Linearity Range | 5 - 25 µg/mL | - | researchgate.net |

| Correlation Coefficient (R²) | 0.9983 | - | researchgate.net |

Near-Infrared (NIR) Spectroscopy Applications

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive, and cost-effective analytical technique that has been successfully applied to the quantitative analysis of beta-carotene in various matrices, particularly in agricultural and food products. researchgate.netresearchgate.net Operating in the wavelength region between 800 and 2500 nm, NIR spectroscopy measures the overtones and combinations of molecular vibrations, primarily of C-H, O-H, and N-H bonds. acs.orgtandfonline.com For beta-carotene, a characteristic absorption attributed to the first overtone of the C-H stretching mode can be identified, for example, at 1415 nm in an acetone solvent. acs.org

The main advantage of NIR spectroscopy is its ability to perform high-throughput screening of large numbers of samples with minimal to no sample preparation, making it an attractive tool in plant breeding programs for crops like maize, cassava, and pumpkin. tandfonline.comcabidigitallibrary.orgnih.gov Predictive models are developed by correlating the NIR spectral data with reference values obtained from conventional methods like HPLC. cabidigitallibrary.orgnih.gov The performance of these models is evaluated based on parameters such as the coefficient of determination (R²) and the standard error of prediction. openagriculturejournal.com

Table 3: Performance of NIR Spectroscopy for Beta-Carotene Prediction in Various Food Products This table is interactive. Click on the headers to sort the data.

| Food Matrix | Correlation Coefficient (R²) | Standard Error | Source(s) |

|---|---|---|---|

| Pumpkin | 0.998 | 2.87 µg | researchgate.net |

| Banana (pulp) | 0.89 | - | openagriculturejournal.com |

| Tomato Juice | 0.89 | 0.174 µg/g | tandfonline.com |

| Cow Milk (cis9-β-carotene) | >0.60 | 0.01 | openagriculturejournal.com |

| Tritordeum (whole grain) | 0.85 | 1.51 | unimi.it |

| Pumpkin Peel | 0.999 | - | acs.org |

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the qualitative identification of beta-carotene by analyzing the vibrational modes of its functional groups. acs.orgjfda-online.com The technique operates in the mid-infrared region (4000–400 cm⁻¹), where molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds. acs.org The resulting FTIR spectrum provides a unique molecular "fingerprint" of the compound.

For beta-carotene, characteristic absorption bands confirm its structure. These include C-H stretching vibrations from alkane groups (around 2900-3050 cm⁻¹), C=C double bond stretching from the polyene chain (around 1550-1650 cm⁻¹), and a distinct peak from the trans -CH=CH- group at approximately 960-968 cm⁻¹. acs.orgscispace.com Specific bands in the infrared spectrum can also help distinguish between different isomers; for instance, bands between 1250 cm⁻¹ and 740 cm⁻¹ are characteristic of the 7-cis configuration, while a band at 780 cm⁻¹ is indicative of the 15-cis isomer. sielc.comosti.gov FTIR is often used in conjunction with other methods to confirm the identity of beta-carotene extracted from natural sources.

Table 4: Characteristic FTIR Absorption Bands for Beta-Carotene This table is interactive. Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source(s) |

|---|---|---|---|

| 3005-3050 | C–H stretch | trans –CH=CH | acs.org |

| 2900-2967 | C–H stretch | Alkanes (CH₃, CH₂) | acs.org |

| 1710-1720 | C=C stretch | C=C double bond | acs.orgsielc.com |

| 1550-1650 | C=C stretch | C=C double bond (polyene chain) | scispace.com |

| 1462 | C–H bend | Asymmetric deformation | acs.org |

| 1360 | C–H bend | Symmetric deformation | acs.org |

| 960-968 | C–H bend | trans -CH=CH out-of-plane deformation | scispace.com |

| 780 | - | 15-cis isomer configuration | sielc.comosti.gov |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating beta-carotene from complex mixtures, distinguishing between its various isomers, and analyzing its degradation products. These methods offer high resolution and sensitivity, making them the gold standard for detailed beta-carotene analysis.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the precise separation and quantification of beta-carotene and its various geometric isomers, such as all-trans-, 9-cis-, and 13-cis-β-carotene. tandfonline.com The technique's high resolving power is crucial because different isomers can exhibit different biological activities. tandfonline.com

Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase, typically a C18 or a C30 column, and a polar mobile phase. researchgate.nettandfonline.com C30 columns are particularly effective for resolving the complex mixtures of carotenoid isomers. tandfonline.com The mobile phase usually consists of a mixture of solvents like acetonitrile, methanol, water, and sometimes modifiers like methyl-tert-butyl ether (MTBE) or dichloromethane. acs.orgresearchgate.netopenagriculturejournal.com Elution can be performed under isocratic (constant mobile phase composition) or gradient (changing composition) conditions to achieve optimal separation. acs.orgtandfonline.com Detection is most commonly achieved using a UV-Vis or a Diode Array Detector (DAD) set to the maximum absorbance of beta-carotene, around 450 nm. researchgate.nettandfonline.com

Table 5: Examples of HPLC Systems for Beta-Carotene Isomer Analysis This table is interactive. Click on the headers to sort the data.

| Stationary Phase (Column) | Mobile Phase | Detection (λ) | Analytes Separated | Source(s) |

|---|---|---|---|---|

| C18 | Isocratic: Acetonitrile/Methanol (85:15) | 450 nm | Total β-carotene | researchgate.net |

| C8 | Isocratic: Acetonitrile/Methanol (70:30) | - | β-carotene (rapid elution) | preprints.org |

| C18 | Isocratic: Methanol/Methylene chloride (95:5) | 476 nm | Lutein (B1675518), β-carotene, Lycopene (B16060) | |

| C30 | Gradient: Methanol/MTBE/Water | 445 nm | all-trans- and cis-isomers of β-carotene | acs.org |

| RP-Amide (C16) | Isocratic: Methanol | DAD | α-carotene, all-trans-β-carotene, 9-cis, 13-cis, 15-cis-β-carotene | sielc.com |

| C18 µBondapak | Isocratic: Acetonitrile/Chloroform (92:8) | 462 nm | α-carotene, β-carotene | researchgate.net |

Gas Chromatography (GC) for Volatile Degradation Products

Due to its high molecular weight, low volatility, and thermal instability, beta-carotene itself is not suitable for analysis by Gas Chromatography (GC). However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is an indispensable tool for the identification and quantification of the volatile and semi-volatile compounds that are formed during the thermal or oxidative degradation of beta-carotene. jfda-online.comscispace.com

The degradation of beta-carotene, induced by factors like heat, light, and oxygen, results in the cleavage of its polyene chain, producing a range of smaller, more volatile molecules. researchgate.netscispace.com These compounds are often responsible for the characteristic aromas and flavors in foods that contain carotenoids. The analysis typically involves extracting the volatile compounds from the sample matrix, often using techniques like solid-phase microextraction (SPME), followed by separation on a GC capillary column (e.g., DB-5 or DB-WAX) and identification by comparing their mass spectra and retention indices to libraries and standards. openagriculturejournal.comscispace.com

Table 6: Volatile Degradation Products of Beta-Carotene Identified by GC-MS This table is interactive. Click on the headers to sort the data.

| Compound Name | Chemical Class | Context of Formation | Source(s) |

|---|---|---|---|

| β-Ionone | C13-Norisoprenoid | Thermal degradation, aroma compound | tandfonline.comopenagriculturejournal.com |

| Dihydroactinidiolide (B95004) (dhA) | C11-Norisoprenoid | Thermal degradation, photocatalysis | researchgate.netopenagriculturejournal.com |

| β-Cyclocitral | C10-Norisoprenoid | Thermal degradation, photocatalysis | researchgate.nettandfonline.com |

| 5,6-epoxy-β-ionone | C13-Norisoprenoid | Thermal degradation, photocatalysis | researchgate.net |

| Toluene (B28343) | Aromatic Hydrocarbon | Thermal degradation | scispace.com |

| m-Xylene | Aromatic Hydrocarbon | Thermal degradation | scispace.com |

| 2,2,6-trimethyl-cyclohexanone | Ketone | Degradation in aqueous system | scispace.com |

| 3-oxo-β-ionone | Ketone | Thermal degradation | openagriculturejournal.com |

Capillary Electrochromatography (CEC)